6-Hydroxyhexyl 3,5-dihydroxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
554432-74-5 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-hydroxyhexyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C13H18O5/c14-5-3-1-2-4-6-18-13(17)10-7-11(15)9-12(16)8-10/h7-9,14-16H,1-6H2 |
InChI Key |
GXBABQLKCRUHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)OCCCCCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Hydroxyhexyl 3,5 Dihydroxybenzoate and Analogues
Esterification Strategies for 3,5-Dihydroxybenzoic Acid Moieties
The formation of the ester linkage between the 3,5-dihydroxybenzoic acid core and the 6-hydroxyhexanol side chain is the pivotal step in the synthesis. Both direct and indirect methods are employed, each with distinct advantages depending on the desired scale and substrate sensitivity.
Direct esterification, particularly the Fischer-Speier esterification, represents the most straightforward approach for synthesizing alkyl 3,5-dihydroxybenzoates. acs.orgresearchgate.net This method typically involves reacting 3,5-dihydroxybenzoic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
A classic study on the preparation of a series of n-alkyl 3,5-dihydroxybenzoates utilized a direct esterification protocol. acs.org In a representative procedure, 3,5-dihydroxybenzoic acid was refluxed with the alcohol and a catalytic amount of concentrated sulfuric acid for several hours. To drive the reaction toward completion, benzene (B151609) was often added, and the resulting azeotrope of benzene-water was distilled off. This technique effectively removes the water byproduct, shifting the equilibrium to favor ester formation. Using this method, the n-hexyl ester of 3,5-dihydroxybenzoic acid was successfully synthesized. acs.org While the specific synthesis of the 6-hydroxyhexyl variant is not detailed, the methodology is directly applicable by using a large excess of 1,6-hexanediol (B165255), which would also serve as the solvent. However, this approach would likely result in a mixture including the desired mono-ester, the di-ester, and unreacted diol, necessitating careful chromatographic purification.
The table below summarizes the synthesis of various n-alkyl 3,5-dihydroxybenzoates using a direct esterification method, highlighting the general applicability of the protocol. acs.org
| n-Alkyl Group | Yield (%) | Melting Point (°C) |
| Propyl | 82 | 67-68 |
| Butyl | - | 53-54 |
| Amyl | - | (liquid) |
| Hexyl | - | 49-50 |
| Heptyl | - | 56-57 |
Data sourced from a study on the direct esterification of 3,5-dihydroxybenzoic acid with various n-alcohols. acs.org
To overcome the equilibrium limitations of direct esterification and to allow for milder reaction conditions, indirect methods involving the activation of the carboxylic acid group are frequently used. This strategy involves converting the carboxylic acid of 3,5-dihydroxybenzoic acid into a more reactive species, such as an acyl chloride, acyl azide, or an activated ester, which then readily reacts with the alcohol.
A common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-dihydroxybenzoyl chloride is highly reactive towards alcohols. However, the phenolic hydroxyl groups are also reactive and must be protected prior to the formation of the acyl chloride to prevent side reactions, such as polymerization. Common protecting groups for phenols include methyl ethers or silyl (B83357) ethers. After protection, the acid is converted to the acyl chloride, which is then reacted with 1,6-hexanediol, followed by a deprotection step to yield 6-hydroxyhexyl 3,5-dihydroxybenzoate (B8624769). researchgate.net
Alternatively, peptide coupling reagents can be employed to facilitate the esterification under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid in situ, allowing for efficient reaction with an alcohol. This method avoids the harsh conditions associated with acyl chloride formation and is often compatible with sensitive functional groups, although protection of the phenolic hydroxyls may still be necessary.
Functionalization and Derivatization of the 6-Hydroxyhexyl Chain in 6-Hydroxyhexyl 3,5-dihydroxybenzoate Synthesis
Creating analogues of this compound often requires specific manipulations of the hexyl chain, either before or after the esterification step. These modifications allow for the introduction of diverse functional groups and the elaboration of the alkyl chain.
The synthesis of this compound requires differentiation between the two hydroxyl groups of the 1,6-hexanediol starting material. One hydroxyl group must be available for esterification, while the other remains free or is modified. This is typically achieved through selective protection/deprotection strategies.
One common strategy is the mono-protection of 1,6-hexanediol. By reacting the diol with a slight excess of a protecting group reagent, a statistical mixture is often obtained, from which the desired mono-protected diol can be isolated. Common protecting groups for alcohols include tert-butyldimethylsilyl (TBDMS) or trityl (Tr) ethers. The mono-protected 1,6-hexanediol can then be esterified with a protected 3,5-dihydroxybenzoic acid, followed by removal of all protecting groups to yield the final product.
Another powerful technique is the selective activation of one hydroxyl group. For instance, mono-tosylation of 1,6-hexanediol can be achieved under controlled conditions. The resulting 6-hydroxyhexyl tosylate has one nucleophilic hydroxyl group and one electrophilic tosylated carbon. This allows for a different synthetic route where the carboxylate of 3,5-dihydroxybenzoic acid acts as a nucleophile, displacing the tosylate group in an Sₙ2 reaction to form the ester bond. This method avoids the need to activate the carboxylic acid but requires careful control of the reaction conditions to prevent side reactions.
Table of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid |
| Trityl (Triphenylmethyl) | Tr | Tr-Cl, Pyridine | H⁺ (e.g., HCl, TFA) |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |
Diversification of the alkyl chain can be achieved either by starting with a modified chain or by functionalizing the chain after the core structure has been assembled. For instance, analogues can be synthesized by starting with other diols of varying lengths or those containing additional functionalities like double bonds, triple bonds, or heteroatoms.
Alternatively, the terminal hydroxyl group of this compound itself can serve as a handle for further derivatization. It can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or used in further esterification or etherification reactions. For example, reacting the terminal hydroxyl group with an alkyl halide under Williamson ether synthesis conditions would yield an alkoxyhexyl analogue. This post-synthesis modification approach allows for the creation of a wide range of derivatives from a common intermediate. acs.org
Combinatorial and Diversity-Oriented Synthesis of this compound Libraries
Combinatorial chemistry provides powerful tools for the rapid synthesis of large numbers of related compounds, known as libraries. imperial.ac.uk These libraries are invaluable for screening for biological activity or desirable material properties. A diversity-oriented synthesis approach can be applied to generate a library of analogues of this compound.
One common strategy is parallel synthesis, where reactions are carried out simultaneously in an array of separate reaction vessels. For example, a set of different phenolic acids (including substituted 3,5-dihydroxybenzoic acids) can be reacted with a set of different omega-hydroxyalkyl halides in a multi-well plate format. This would generate a library where both the aromatic core and the alkyl chain are varied.
Solid-phase organic synthesis (SPOS) is another key technique in combinatorial chemistry. In this approach, one of the starting materials is covalently attached to an insoluble polymer resin. For the synthesis of a 3,5-dihydroxybenzoate library, a protected 3,5-dihydroxybenzoic acid could be anchored to the solid support. The resin-bound acid can then be treated with a library of different alcohols or omega-haloalcohols. After the reaction, excess reagents are simply washed away. In the final step, the desired ester product is cleaved from the resin. This method simplifies purification and is amenable to automation, allowing for the creation of very large and diverse libraries of compounds. imperial.ac.ukresearchgate.net
Conceptual Parallel Synthesis of a Dihydroxybenzoate Ester Library
| Alcohol 1 (1,6-Hexanediol) | Alcohol 2 (1,8-Octanediol) | Alcohol 3 (1,10-Decanediol) | |
|---|---|---|---|
| Acid A (3,5-Dihydroxybenzoic Acid) | Product A1 | Product A2 | Product A3 |
| Acid B (3,4-Dihydroxybenzoic Acid) | Product B1 | Product B2 | Product B3 |
| Acid C (2,5-Dihydroxybenzoic Acid) | Product C1 | Product C2 | Product C3 |
This table illustrates how a small set of starting materials (3 acids and 3 alcohols) can be combined to rapidly generate a library of 9 distinct ester analogues.
Biocatalytic and Chemoenzymatic Approaches for Dihydroxybenzoate Synthesis
Biocatalytic and chemoenzymatic strategies represent a significant advancement in the synthesis of dihydroxybenzoates and their analogues, offering milder reaction conditions and higher selectivity compared to traditional chemical methods. researchgate.net These approaches primarily leverage enzymes, such as lipases, to catalyze esterification reactions, aligning with the principles of green chemistry by reducing the generation of by-products and environmental impact. mdpi.comnih.gov
The enzymatic synthesis of phenolic esters, including dihydroxybenzoates, typically involves the reaction of a phenolic acid with an alcohol in the presence of a lipase (B570770). researchgate.net Lipases are highly versatile biocatalysts capable of functioning in both aqueous and organic media. In organic solvents, their catalytic activity shifts from hydrolysis to ester synthesis. mdpi.com This characteristic is particularly advantageous for producing more lipophilic derivatives of phenolic compounds, which can enhance their solubility in lipid-based matrices and potentially modify their biological activities. mdpi.commdpi.com
A commonly employed and highly effective biocatalyst for this purpose is the immobilized lipase B from Candida antarctica (CALB). nih.gov Research has demonstrated the successful use of CALB in synthesizing various phenolic esters by reacting aromatic alcohols or acids with corresponding acyl donors or acceptors. nih.govmdpi.com For the synthesis of a compound like this compound, a chemoenzymatic approach would involve the direct esterification of 3,5-dihydroxybenzoic acid with 1,6-hexanediol, catalyzed by a lipase such as CALB in a suitable organic solvent.
Studies on analogous compounds provide detailed insights into the reaction parameters. For instance, the synthesis of hexanoic acid esters of various aromatic alcohols was carried out using CALB in tert-butyl methyl ether at 37°C for 48 hours. nih.gov Similarly, whole-cell biocatalysts, such as the yeast Yarrowia lipolytica, have been utilized to catalyze the esterification of phenolic acids with alcohols, achieving high conversion rates. mdpi.com For example, the esterification of 3-phenylpropanoic acid with ethanol (B145695) using Y. lipolytica biomass resulted in a 95% conversion after 24 hours. mdpi.com
The choice of solvent, substrate ratio, temperature, and reaction time are critical parameters that influence the reaction yield. researchgate.net Research on the lipase-catalyzed esterification of dihydrocaffeic acid with linolenyl alcohol showed that the highest yield (99%) was achieved after 7 days when the molar ratio of acid to alcohol was 1:8. researchgate.net
The following table summarizes findings from various studies on the biocatalytic synthesis of phenolic esters, illustrating the typical conditions and outcomes of these chemoenzymatic approaches.
| Phenolic Substrate | Alcohol/Acyl Donor | Biocatalyst | Solvent | Reaction Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Dihydrocaffeic acid | 1-Butanol | Lipase B from Candida antarctica (CALB) | Not specified | 72 h | ~67% Yield | mdpi.com |
| 3-Phenylpropanoic acid | Ethanol | Yarrowia lipolytica biomass | Isooctane | 24 h | 95% Conversion | mdpi.com |
| Tyrosol | Vinyl acetate | Yarrowia lipolytica biomass | Isooctane | 24 h | ~30% Conversion | mdpi.com |
| Dihydrocaffeic acid | Linolenyl alcohol | Lipase | Hexane/2-butanone (75:25 v/v) | 7 days | 99% Yield (at 1:8 acid to alcohol ratio) | researchgate.net |
| Vanillyl alcohol | Hexanoic acid | Lipase B from Candida antarctica (CALB) | tert-Butyl methyl ether | 48 h | Data not specified | nih.gov |
Structure Activity Relationship Sar Studies of 6 Hydroxyhexyl 3,5 Dihydroxybenzoate Derivatives
Elucidating Structural Determinants for Observed Activities
The biological activity of 6-Hydroxyhexyl 3,5-dihydroxybenzoate (B8624769) derivatives is intricately linked to their molecular architecture. Key structural elements, such as the alkyl ester chain, the position of hydroxyl groups, and substitutions on the aromatic ring, play crucial roles in modulating the compound's interaction with biological targets. nih.govresearchgate.netnih.gov The resorcinol (B1680541) moiety (3,5-dihydroxybenzoate) is a well-established pharmacophore in many biologically active compounds, including tyrosinase inhibitors. nih.govresearchgate.net
The length and branching of the alkyl ester chain attached to the dihydroxybenzoate core are critical determinants of biological potency. Research has consistently shown that modifying the alkyl chain length can significantly impact the compound's activity, often due to changes in lipophilicity, which affects cell membrane penetration and binding to hydrophobic pockets of target enzymes.
Studies on a series of alkyl 3,4-dihydroxybenzoates demonstrated a clear trend where inhibitory activity against tyrosinase increased with the elongation of the alkyl chain from hexyl (C6) to nonyl (C9). acs.orgnih.govresearchgate.net This suggests that a longer alkyl chain enhances the hydrophobic interactions between the inhibitor and the enzyme. Similarly, for resorcinol alkyl glucosides and hydroxyalkyl resorcinols, potency generally increases with the length of the alkyl spacer. researchgate.net However, there appears to be an optimal length, as excessively long chains can sometimes lead to decreased activity due to poor water solubility. researchgate.net
For instance, in a study of (R)-3-Hydroxybutyric alkyl esters, antibacterial activity increased as the ester chain length grew from C1 to C6. nih.gov This principle is also observed in other classes of compounds, where the elongation of an alkyl chain enhances surface activity and interactions with biological targets. nih.govresearchgate.net The introduction of branching in the alkyl chain can also influence activity by altering the molecule's conformation and steric profile, potentially leading to more specific and potent interactions.
| Compound | Alkyl Chain Length | Relative Potency |
|---|---|---|
| Hexyl 3,4-dihydroxybenzoate | C6 | + |
| Heptyl 3,4-dihydroxybenzoate | C7 | ++ |
| Octyl 3,4-dihydroxybenzoate | C8 | +++ |
| Nonyl 3,4-dihydroxybenzoate | C9 | ++++ |
This table illustrates the general trend observed where potency increases with alkyl chain length from C6 to C9, as reported in studies on alkyl 3,4-dihydroxybenzoates. nih.gov
The presence and location of the hydroxyl group can influence how the molecule orients itself within a biological target's active site. A hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues. Studies on hydroxyalkyl resorcinols have shown that the presence of a hydroxyl group on the alkyl chain contributes to their tyrosinase inhibitory activity. researchgate.net The distance of this hydroxyl group from the resorcinol ring can be a determining factor; a spacer of at least three carbon atoms between the resorcinol ring and the hydroxyl group has been suggested as a requisite for designing potent inhibitors. researchgate.net Shifting the hydroxyl group along the hexyl chain would alter this spatial relationship and likely modulate the binding affinity and efficacy of the compound.
| Derivative | Hydroxyl Position | Potential H-Bonding Interactions | Predicted Activity |
|---|---|---|---|
| 2-Hydroxyhexyl 3,5-dihydroxybenzoate | C2 | Potentially strong, close to ester linkage | Variable |
| 3-Hydroxyhexyl 3,5-dihydroxybenzoate | C3 | Moderate | Potentially optimal |
| 4-Hydroxyhexyl 3,5-dihydroxybenzoate | C4 | Moderate | Potentially optimal |
| 5-Hydroxyhexyl 3,5-dihydroxybenzoate | C5 | Flexible interaction | Variable |
| 6-Hydroxyhexyl 3,5-dihydroxybenzoate | C6 | Flexible interaction, terminal position | Active |
This table presents a hypothetical scenario based on general principles of medicinal chemistry, suggesting how the position of the hydroxyl group might affect activity by altering hydrogen bonding capabilities.
The aromatic ring of 3,5-dihydroxybenzoate is a prime site for modification to fine-tune the molecule's electronic and steric properties. The two hydroxyl groups at positions 3 and 5 are part of the resorcinol structure, which is crucial for the activity of many tyrosinase inhibitors. nih.govnih.gov The nature, number, and position of substituents on this ring can dramatically alter the compound's activity. mdpi.com
Substituents can be classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.comlibretexts.orglibretexts.orgfiveable.me
Electron-Donating Groups (EDGs) , such as alkyl (-R), alkoxy (-OR), or amino (-NH2) groups, increase the electron density of the aromatic ring. This can enhance the ring's ability to participate in certain binding interactions and can stabilize cationic intermediates formed during enzymatic reactions.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), or carbonyl (-COR) groups, decrease the electron density of the ring. libretexts.org This can alter the acidity of the phenolic hydroxyl groups and influence the molecule's interaction with metallic cofactors in enzymes like tyrosinase.
For example, in related resorcinol-containing compounds, the introduction of a 4-alkyl substituent is a common strategy to enhance potency. nih.gov The replacement of this alkyl group with other moieties, such as N-substituted 2-aminothiazoles, has been shown to increase inhibitory potency against human tyrosinase significantly. nih.gov This highlights that both the electronic nature and the steric bulk of the substituent are vital for optimizing activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design and reducing the need for extensive experimental screening.
2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties (like logP for lipophilicity, molar refractivity for steric bulk), topological indices (which describe molecular branching and connectivity), and electronic parameters.
In the context of designing dihydroxybenzoate esters, a 2D-QSAR study would involve synthesizing a series of analogues with systematic variations in the alkyl chain and aromatic ring substituents. The biological activity of these compounds would be measured experimentally. Then, various 2D descriptors would be calculated for each molecule. Statistical methods, such as multiple linear regression (MLR), are used to build an equation that correlates a combination of these descriptors with the observed activity. nih.gov
For example, a 2D-QSAR model for dihydroxybenzoate esters might reveal that a combination of high lipophilicity (related to the alkyl chain) and a specific electronic distribution on the aromatic ring is required for optimal activity. Such models can be used to predict the activity of other proposed structures and prioritize which derivatives to synthesize next. nih.gov
3D-QSAR methodologies extend the principles of QSAR by considering the three-dimensional structure of the molecules and how they might interact with a receptor in 3D space. researchgate.net These methods require the 3D alignment of the series of molecules being studied. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net
CoMFA calculates the steric and electrostatic interaction fields around each molecule in the dataset. The model then relates variations in the shape and values of these fields to the observed biological activity.
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model of the SAR. researchgate.netnih.gov
For this compound derivatives, a 3D-QSAR study would provide a visual and quantitative model of the structural requirements for activity. The output is often a contour map that highlights regions in 3D space where certain properties are favorable or unfavorable for activity. nih.gov For instance, a CoMSIA map might show a region near the alkyl chain where increased hydrophobicity is predicted to enhance activity, while another region near the aromatic ring might indicate that a hydrogen bond donor is beneficial. nih.gov These predictive models are powerful tools for the rational design of novel, more potent analogues. nih.gov
Mechanistic Investigations of 6 Hydroxyhexyl 3,5 Dihydroxybenzoate Biochemical Interactions
Enzyme Interaction Studies with 6-Hydroxyhexyl 3,5-dihydroxybenzoate (B8624769) and Related Esters
The biochemical interactions of 6-Hydroxyhexyl 3,5-dihydroxybenzoate, an ester combining a dihydroxybenzoic acid moiety with a C6 alcohol, are of significant interest for understanding its metabolic fate and biological activity.
Cytochrome P450 (CYP450) Mediated Metabolism of Dihydroxybenzoate Esters
The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotic compounds, including esters. The metabolism of esters by CYP450 isoforms generally proceeds through several key pathways. One common reaction is oxidative cleavage of the ester bond, which is catalyzed by various P450 isoforms such as 2B4, 2E1, and 1A2. nih.gov This process typically involves hydroxylation at the alpha-carbon of the alcohol component, leading to an unstable geminal hydroxy ester that spontaneously breaks down. nih.gov
For this compound, CYP450-mediated metabolism would likely involve two primary sites of action: the hexyl chain and the ester linkage itself. The hexyl chain is susceptible to aliphatic hydroxylation, a classic P450-catalyzed reaction, which could occur at various positions along the chain. linseis.com Furthermore, O-dealkylation could lead to the cleavage of the ester bond. linseis.com The metabolic process can be influenced by the physicochemical properties of the molecule, such as the octanol/water partition coefficient, which affects the interaction with the active site of the enzyme. nih.gov For instance, with certain CYP450 isoforms, a longer acyl chain in esters can lead to a lower Michaelis constant (Km), suggesting a higher binding affinity due to hydrophobic interactions within the enzyme's access channel. nih.gov
The metabolism of structurally related phthalate (B1215562) esters in biological systems also provides insight, showing that Phase I metabolism involves hydrolysis and hydroxylation. acs.org Therefore, it is plausible that this compound is initially metabolized via hydroxylation of the alkyl chain or hydrolysis of the ester bond, yielding 3,5-dihydroxybenzoic acid and 1,6-hexanediol (B165255).
Table 1: Potential CYP450-Mediated Metabolic Reactions for Dihydroxybenzoate Esters
| Reaction Type | Description | Probable Products for this compound |
| Aliphatic Hydroxylation | Introduction of a hydroxyl (-OH) group onto the alkyl (hexyl) chain. | Hydroxylated derivatives of this compound |
| Oxidative Cleavage | Hydroxylation at the carbon adjacent to the ester oxygen, leading to bond scission. | 3,5-dihydroxybenzoic acid and 6-hydroxyhexanal |
| Ester Hydrolysis | Cleavage of the ester bond, often facilitated by esterases but can also be influenced by CYP450 activity. | 3,5-dihydroxybenzoic acid and 1,6-hexanediol |
Interaction with Specific Oxidative Enzymes (e.g., 5-Lipoxygenase, Hydroxylases)
Beyond the broad-spectrum activity of CYP450, specific oxidative enzymes can also interact with this compound.
Hydroxylases: The 3,5-dihydroxybenzoic acid moiety of the molecule is structurally similar to substrates of certain hydroxylases. For example, 3-hydroxybenzoate-6-hydroxylase is an enzyme that binds 3-hydroxybenzoate to form a stable enzyme-substrate complex, leading to further hydroxylation. The binding of the substrate occurs without major changes to the enzyme's backbone structure. It is conceivable that the dihydroxybenzoate portion of the ester could interact with similar hydroxylases, although the bulky 6-hydroxyhexyl group might influence the binding affinity and catalytic efficiency.
Radical Scavenging Mechanisms of this compound Analogues
The antioxidant potential of phenolic compounds is a well-established area of research. The dihydroxybenzoate structure in this compound suggests that it likely possesses radical scavenging capabilities.
In vitro Antioxidant Assay Methodologies (e.g., DPPH Assay, Oxygen Induction Time)
Several in vitro methods are commonly employed to quantify the antioxidant activity of compounds.
DPPH Assay: This widely used method is based on the ability of an antioxidant to donate a hydrogen atom to the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH). The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength. The assay is straightforward, rapid, and can be applied to various samples. For this compound, the two hydroxyl groups on the aromatic ring are the likely sites for hydrogen donation, which would quench the DPPH radical.
Oxygen Induction Time (OIT): OIT is a measure of a material's resistance to thermo-oxidative degradation. measurlabs.com The test is performed using a differential scanning calorimeter (DSC) where a sample is heated to a constant temperature under an inert atmosphere, after which the gas is switched to oxygen. wikipedia.orgmt.com The time until the onset of the exothermic oxidation of the sample is the OIT. mt.com A longer OIT indicates greater stability and a higher antioxidant capacity. linseis.com This method is often used to assess the effectiveness of antioxidants added to polymers but can also be adapted to evaluate the stabilizing effect of compounds like this compound on various substrates. measurlabs.comresearchgate.net
Understanding Reactive Oxygen Species Quenching Pathways
Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂), are highly reactive molecules that can cause cellular damage. Phenolic compounds like this compound can neutralize these species through several mechanisms.
The primary pathway for radical scavenging by phenols is Hydrogen Atom Transfer (HAT) . The hydroxyl groups on the benzene (B151609) ring can donate a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical chain reactions.
Another potential mechanism is Single Electron Transfer (SET) , where the phenolic compound donates an electron to the radical, forming a radical cation. The efficiency of these pathways is determined by the bond dissociation enthalpy of the O-H bond and the ionization potential of the phenolic compound. The presence of two hydroxyl groups in a meta-position, as in the 3,5-dihydroxybenzoate moiety, influences the electronic properties and thus the antioxidant capacity. Studies on related stilbene (B7821643) compounds like resveratrol (B1683913) show that hydroxyl groups are crucial for quenching singlet oxygen.
Cellular and Molecular Pathways Modulated by this compound Derivatives
While direct studies on the cellular effects of this compound are limited, research on its constituent parts and related dihydroxybenzoic acids (DHB) provides insights into potential biological activities.
Various DHB isomers have been shown to possess anti-inflammatory and cytotoxic properties. For instance, 2,3-dihydroxybenzoic acid can decrease NF-κB induction in monocytes, a key pathway in inflammation, and increase cell survival under oxidative stress. nih.gov Gentisic acid (2,5-dihydroxybenzoic acid) has been reported to inhibit ornithine decarboxylase, a rate-limiting enzyme in tumor promotion. nih.gov These activities are often linked to the antioxidant and iron-chelating properties of the DHB core structure. nih.gov
Exposure of biological systems to esters like phthalates can lead to significant changes in metabolic pathways, including carbohydrate and organic acid metabolism. acs.org Integrated metabolomic and transcriptomic analyses have shown that such compounds can alter gene expression and perturb molecular networks. acs.org It is plausible that this compound or its metabolites could similarly influence cellular pathways. For example, the released 3,5-dihydroxybenzoic acid could enter bacterial catabolic pathways or modulate signaling cascades within human cells, but further investigation is required to elucidate the specific molecular targets and pathways affected by the intact ester or its derivatives.
Signal Transduction Cascade Modulation (e.g., Extracellular Signal-Regulated Kinase (ERK) Phosphorylation)
There is currently no available research documenting the modulatory effects of this compound on signal transduction cascades. Specifically, no studies were found that investigated its impact on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) or other related kinase pathways. The ERK pathway is a critical signaling route involved in the regulation of various cellular processes, including proliferation, differentiation, and survival. Understanding whether this compound interacts with this pathway would be a crucial step in elucidating its cellular mechanism of action. Future research should aim to address this knowledge gap through targeted in vitro and in vivo studies.
Investigation of Specific Receptor Binding Profiles
Similarly, the scientific literature lacks any information regarding the specific receptor binding profile of this compound. Receptor binding assays are fundamental in determining the molecular targets of a compound and are essential for understanding its pharmacological or biological activity. Without such data, it is not possible to identify the primary receptors, ion channels, or other cellular components with which this compound may interact to elicit a biological response. Future investigations should focus on performing comprehensive binding assays across a panel of relevant receptors to determine the binding affinity and selectivity of this compound.
Computational Chemistry and Molecular Modeling of 6 Hydroxyhexyl 3,5 Dihydroxybenzoate
In Silico Prediction of Metabolic Pathways for 6-Hydroxyhexyl 3,5-dihydroxybenzoate (B8624769)
The metabolic pathway of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and biological activity. In silico tools have become indispensable in the early-stage assessment of a compound's metabolic stability and the identification of its potential metabolites.
Metabolic Site Prediction Algorithms (e.g., MetaSite)
Metabolic site prediction algorithms, such as MetaSite, are sophisticated computational tools that predict the most likely sites of metabolism on a molecule. Current time information in Vilnius, LT. These predictions are based on a combination of factors, including the reactivity of different atomic positions and the accessibility of these sites to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.
For 6-Hydroxyhexyl 3,5-dihydroxybenzoate, a MetaSite analysis would likely highlight several potential sites of metabolism. The ester linkage is a prime candidate for hydrolysis by carboxylesterases, a common metabolic pathway for ester-containing compounds. pensoft.net Additionally, the aromatic ring, with its two hydroxyl groups, is susceptible to oxidation reactions catalyzed by CYP enzymes. The hexyl chain also presents several carbon atoms that could undergo hydroxylation.
A hypothetical output from a metabolic site prediction algorithm for this compound is presented in Table 1. This table ranks the potential sites of metabolism based on a calculated "Metabolic Likelihood Score," which reflects the probability of a specific metabolic reaction occurring at that site.
Table 1: Predicted Sites of Metabolism for this compound
| Rank | Metabolic Site | Predicted Transformation | Metabolic Likelihood Score |
|---|---|---|---|
| 1 | Ester Carbonyl Carbon | Hydrolysis | 0.92 |
| 2 | Aromatic Ring (Position 4) | Hydroxylation | 0.78 |
| 3 | Hexyl Chain (Carbon 5) | Hydroxylation | 0.65 |
| 4 | Hexyl Chain (Carbon 6) | Oxidation to Carboxylic Acid | 0.59 |
Computational Metabolite Identification and Profiling
Building upon the predictions of metabolic sites, computational tools can generate a profile of potential metabolites. This process involves applying the predicted metabolic transformations to the parent molecule to create a library of virtual metabolites. nih.gov This library can then be used to guide the analysis of experimental data from in vitro or in vivo metabolism studies.
For this compound, the primary predicted metabolite would be 3,5-dihydroxybenzoic acid and 1,6-hexanediol (B165255), resulting from the hydrolysis of the ester bond. pensoft.net Other potential metabolites would include hydroxylated and oxidized derivatives of the parent compound. A list of computationally identified potential metabolites is provided in Table 2.
Table 2: Computationally Predicted Metabolites of this compound
| Metabolite ID | Metabolite Name | Metabolic Reaction |
|---|---|---|
| M1 | 3,5-dihydroxybenzoic acid | Ester Hydrolysis |
| M2 | 1,6-hexanediol | Ester Hydrolysis |
| M3 | 6-Hydroxyhexyl 3,4,5-trihydroxybenzoate | Aromatic Hydroxylation |
| M4 | 5-Hydroxyhexyl 3,5-dihydroxybenzoate | Aliphatic Hydroxylation |
| M5 | 6-Carboxyhexyl 3,5-dihydroxybenzoate | Aliphatic Oxidation |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Understanding how a molecule interacts with its biological target at an atomic level is fundamental to rational drug design. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions driving the binding event. tandfonline.com For this compound, a hypothetical docking study could be performed with a relevant enzyme, such as a human carboxylesterase, to investigate the binding mode leading to its predicted hydrolysis. The results of such a study would typically include a docking score, which is an estimation of the binding free energy, and a list of interacting amino acid residues.
A hypothetical summary of a molecular docking study of this compound with human carboxylesterase 1 (hCES1) is presented in Table 3.
Table 3: Hypothetical Molecular Docking Results of this compound with hCES1
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Ser203, Glu318, His448 (Catalytic Triad); Trp235, Phe367 (Hydrophobic Pocket) |
| Key Interactions | Hydrogen bond between ester carbonyl and Ser203; Pi-pi stacking between aromatic ring and Trp235 |
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movements of atoms over time. chula.ac.th An MD simulation of the this compound-hCES1 complex could reveal the stability of the binding pose predicted by docking, the flexibility of the ligand within the active site, and the role of water molecules in mediating interactions.
Conformational Analysis and Energetic Profiling of this compound
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, which possesses a hexyl chain with multiple rotatable bonds, this analysis is particularly important.
Computational methods can be used to systematically explore the conformational space of the molecule and to calculate the relative energies of different conformers. The results of such an analysis can help to understand which shapes the molecule is likely to adopt in solution and when interacting with a biological target.
A simplified energetic profile of key rotatable bonds in this compound is presented in Table 4. This table shows the relative energies of different dihedral angles, highlighting the most stable conformations.
Table 4: Hypothetical Conformational Energy Profile of this compound
| Rotatable Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|---|
| O-C(hexyl)-C(hexyl)-C(hexyl) | 180 | 0.0 | Anti (most stable) |
| 60 | 0.9 | Gauche | |
| C(ring)-C(carbonyl)-O-C(hexyl) | 180 | 0.0 | Trans (planar, most stable) |
| 0 | 3.5 | Cis (planar, less stable) |
Advanced Analytical Methodologies for 6 Hydroxyhexyl 3,5 Dihydroxybenzoate Research
Thermal Analysis Techniques for Material Science Applications
Thermogravimetric Analysis (TGA)
No data is available in the public domain regarding the thermogravimetric analysis of 6-Hydroxyhexyl 3,5-dihydroxybenzoate (B8624769). TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition characteristics of a material. Without experimental data, it is not possible to report on the degradation temperatures or mass loss profile for this compound.
Differential Thermogravimetry (DTG)
Similarly, no differential thermogravimetry data for 6-Hydroxyhexyl 3,5-dihydroxybenzoate could be located. DTG is the derivative of the TGA curve and is used to determine the temperature at which the rate of mass loss is maximal. This information helps in distinguishing overlapping decomposition steps. The absence of TGA data precludes any discussion of DTG findings.
In Vitro Assay Techniques for Activity Evaluation
There is no specific information available from in vitro assays conducted on this compound. In vitro assays are essential for evaluating the biological activity of a compound, such as its antioxidant, antimicrobial, or cytotoxic potential. While studies have been conducted on related molecules like 3,5-dihydroxybenzoic acid, these findings cannot be directly extrapolated to its 6-hydroxyhexyl ester without specific experimental validation. For instance, studies on 3,5-dihydroxybenzoic acid have shown it to be less effective as a radical scavenger compared to other dihydroxybenzoic acid isomers. nih.gov However, the esterification with a 6-hydroxyhexyl group could significantly alter its biological properties.
Research Applications and Future Directions for 6 Hydroxyhexyl 3,5 Dihydroxybenzoate in Academic Contexts
Integration of 6-Hydroxyhexyl 3,5-dihydroxybenzoate (B8624769) into Advanced Materials Science Research
The phenolic hydroxyl groups of the 3,5-dihydroxybenzoate structure are characteristic of primary antioxidants, which act by scavenging free radicals. chemrxiv.org This inherent antioxidant capability is a key driver for its potential integration into advanced materials.
The primary role of antioxidant additives in polymers is to mitigate degradation during processing and throughout the material's service life, thereby preserving its mechanical and physical properties. chemrxiv.orgmdpi.com Phenolic antioxidants, such as derivatives of dihydroxybenzoic acid, are crucial in this regard. They function by donating a hydrogen atom to neutralize free radicals, thus interrupting the auto-oxidation cycle. chemrxiv.org
The long alkyl chain (hydroxyhexyl group) of 6-Hydroxyhexyl 3,5-dihydroxybenzoate could enhance its compatibility and solubility within various polymer matrices, such as polyolefins or thermoplastic polyurethanes. mdpi.com This is a critical feature, as the efficiency of a stabilizer is highly dependent on its uniform dispersion within the polymer. Research on similar structures, like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Irganox 1076), has demonstrated that a long alkyl chain improves solubility and reduces volatility, making the antioxidant more persistent within the polymer matrix. mdpi.com
Future research could focus on synthesizing and incorporating this compound into polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) and evaluating its performance against thermal and photo-oxidative degradation. Comparative studies with commercially available antioxidants would be essential to determine its relative efficacy.
Table 1: Potential Polymer Systems for Stabilization by this compound This table is illustrative and based on the applications of similar phenolic antioxidants.
| Polymer Type | Potential Application | Rationale for Use |
| Polyolefins (PE, PP) | Packaging films, automotive parts | High susceptibility to thermo-oxidative degradation during processing and use. mdpi.com |
| Polyurethanes (PU) | Foams, elastomers, coatings | Prevention of discoloration and degradation of mechanical properties. |
| Polyvinyl Chloride (PVC) | Pipes, window profiles, flooring | Requires heat stabilizers during processing; antioxidants provide synergistic protection. |
| Elastomers | Tires, seals, hoses | Protection against degradation from heat, oxygen, and ozone. |
Functionalization of conjugated polymers like Poly(3-hexylthiophene) (P3HT) is a key strategy for tuning their electronic properties and interfacing them with other materials, particularly in applications like organic photovoltaics and sensors. 104.197.3 End-group functionalization, where a specific chemical moiety is attached to the end of the polymer chain, is a common approach. 104.197.3caltech.edu
While studies have reported the end-group functionalization of P3HT with carboxylic acid groups to improve anchoring onto metal oxide surfaces like TiO2, the use of dihydroxybenzoate esters has not been specifically detailed. 104.197.3 However, the hydroxyl groups on this compound offer versatile handles for chemical modification. The terminal hydroxyl group on the hexyl chain could be converted to a carboxylic acid or another reactive group, enabling it to be tethered to a P3HT chain.
The dihydroxybenzoate head could then serve multiple functions. Its electron-rich nature might influence the electronic energy levels at the polymer/electrode interface, potentially improving charge transfer. Furthermore, its antioxidant properties could impart greater environmental stability to the P3HT film, a significant challenge in the field of organic electronics.
Design of Targeted Biological Probes and Chemical Tools
The landscape of chemical biology increasingly relies on precisely designed molecules to probe complex biological systems. uobasrah.edu.iq Dihydroxybenzoic acid and its esters are known to interact with biological targets. For instance, various mono- and dihydroxybenzoic acid esters have been investigated as inhibitors of carbonic anhydrase isoforms, some of which are established drug targets. nih.gov This suggests that the 3,5-dihydroxybenzoate scaffold could be a valuable starting point for developing new biological probes.
The 6-hydroxyhexyl portion of the molecule provides a linker for attaching reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins. The ester linkage itself could be designed to be cleavable by specific enzymes (esterases), allowing for the development of activity-based sensing probes that release a detectable signal upon enzymatic action. chemrxiv.org For example, hydroxybenzoate esters have been conjugated with other bioactive molecules, such as phenazine-1-carboxylic acid, to create new compounds with enhanced fungicidal activity. nih.govnih.gov This modular approach—combining a biologically active core (dihydroxybenzoate) with a functional linker—is a powerful strategy in modern chemical tool development.
Challenges and Opportunities in this compound Research
A primary challenge is the lack of foundational research on this compound itself. Synthetic routes need to be optimized, and the compound must be thoroughly characterized. Its fundamental properties, such as antioxidant capacity, thermal stability, and basic toxicological profile, need to be established before more advanced applications can be explored.
The opportunity lies in the compound's multifunctionality. The combination of an antioxidant head and a functionalizable tail makes it an attractive candidate for creating "all-in-one" polymer additives that provide both stabilization and a means for surface modification. In biology, this same structure allows for the creation of targeted probes where the dihydroxybenzoate moiety provides the biological activity or binding affinity, and the tail allows for conjugation to reporter molecules.
Emerging Research Frontiers and Interdisciplinary Approaches for Dihydroxybenzoate Esters
The future of research on dihydroxybenzoate esters like this compound is highly interdisciplinary.
Sustainable Polymers: As the polymer industry shifts towards more sustainable and bio-based materials, there is a growing demand for additives derived from renewable resources. chemrxiv.orgmdpi.com Dihydroxybenzoic acids are naturally occurring plant metabolites, making their esters attractive candidates for "green" polymer additives. acs.org Research into their efficacy in biopolymers like polylactic acid (PLA) is a promising frontier. acs.org
Bioelectronics: The interface between biology and electronics is a rapidly growing field. Functionalizing semiconducting polymers with biocompatible, biologically active molecules is critical for developing advanced biosensors and therapeutic devices. The antioxidant properties of dihydroxybenzoate esters could be harnessed to protect sensitive biological components or to modulate redox processes at the sensor surface.
Drug Delivery: The functionalization of polymers with molecules like gallic acid has been explored for creating drug delivery systems with built-in antioxidant capabilities, which can protect both the drug and the target tissue from oxidative stress. frontiersin.org The ester linkage in this compound could be designed to be hydrolytically stable or to break down under specific physiological conditions, offering a mechanism for controlled release.
Q & A
Q. What are the recommended synthetic routes for 6-hydroxyhexyl 3,5-dihydroxybenzoate, and how can reaction conditions influence yield?
A common method involves esterification of 3,5-dihydroxybenzoic acid with 6-hydroxyhexanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Key variables include temperature (60–80°C), solvent choice (DMF or THF), and inert atmosphere (N₂) to prevent oxidation of phenolic groups . Evidence from similar benzoate syntheses highlights the use of cesium carbonate as a base in DMF under nitrogen to enhance nucleophilic substitution efficiency . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography with gradients optimized for polar hydroxyl groups.
Q. How should researchers address purification challenges for this compound?
Due to its polyhydroxy structure, purification requires careful solvent selection. Post-synthesis, extract the crude product with ethyl acetate and wash with brine to remove acidic residues. Use silica gel chromatography with a hexane/ethyl acetate (3:1 to 1:2) gradient. For persistent impurities, recrystallization from ethanol/water (1:3) can improve purity. Analytical HPLC (C18 column, acetonitrile/water + 0.1% formic acid) is recommended for final purity assessment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm ester linkage (δ ~4.2 ppm for -OCH₂- and δ ~165 ppm for carbonyl). Aromatic protons from the 3,5-dihydroxybenzoate moiety appear as two singlets (~6.5–7.0 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and broad peaks at ~3200–3500 cm⁻¹ (hydroxyl groups).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. How can contradictory yield data in literature for similar benzoate esters be resolved?
Discrepancies often arise from variations in reaction time, catalyst loading, or moisture sensitivity. For example, extended reaction times (>48 hours) in DMF may degrade sensitive hydroxyl groups, reducing yields . Design a controlled study comparing:
- Catalyst systems (e.g., Cs₂CO₃ vs. K₂CO₃).
- Solvent polarity (DMF vs. THF).
- Moisture exclusion methods (molecular sieves vs. inert gas).
Statistical tools like DOE (Design of Experiments) can identify critical factors.
Q. What strategies mitigate by-product formation during esterification?
Common by-products include:
- Diesters : From over-alkylation. Limit excess 6-hydroxyhexanol (1.2–1.5 eq).
- Oxidation products : Use antioxidants (e.g., BHT) and strict inert conditions .
Monitor intermediates via LC-MS and adjust stoichiometry/reactivity using computational modeling (e.g., DFT for transition state analysis).
Q. How can researchers assess the environmental impact of this compound?
Follow OECD guidelines for aquatic toxicity testing:
- Algal growth inhibition : Expose Chlorella vulgaris to 1–100 mg/L and measure biomass over 72 hours .
- Degradation studies : Use HPLC-UV to track hydrolysis rates at pH 4–8. Hydroxyl groups may enhance biodegradability compared to non-polar esters. Reference GHS classification H413 () for long-term aquatic hazard mitigation strategies .
Methodological Guidance for Data Interpretation
Q. How to design stability studies under varying pH and temperature?
- pH Stability : Prepare buffers (pH 2–10), incubate compound (1 mM, 37°C), and sample at 0, 24, 48 hours. Analyze degradation via UPLC-MS.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Store samples at 4°C, 25°C, and 40°C for 30 days, monitoring purity via HPLC .
Q. What statistical approaches are suitable for analyzing biological activity data?
For cytotoxicity assays (e.g., IC₅₀ determination):
- Fit dose-response curves using nonlinear regression (four-parameter logistic model).
- Validate with ANOVA and post-hoc tests (Tukey’s HSD) for multi-group comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
